Chemical properties of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone
Chemical properties of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone
Topic: Chemical properties of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Strategic Fluorine Scaffold
In modern medicinal chemistry, 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CAS: 1288987-71-2 / 174013-29-7 derivatives) represents more than just a building block; it is a "conformational lock" tool. The strategic placement of fluorine atoms at the 2' and 6' positions creates a specific steric and electrostatic environment that forces the acetyl group into an s-trans conformation relative to the C1-Cipso bond. Combined with the lipophilic and metabolically stable trifluoromethyl group at the 4' position, this scaffold is critical for designing kinase inhibitors and liquid crystalline materials where rigid geometry and metabolic resistance are paramount.
This guide synthesizes the physicochemical profile, validated synthetic routes, and unique reactivity patterns of this compound, designed to serve as a bench-side reference for application scientists.
Physicochemical Profile
The unique electronic landscape of the ring—electron-deficient due to three strong withdrawing groups—defines its physical behavior.
| Property | Value / Description | Technical Insight |
| Molecular Formula | C₉H₅F₅O | High F-content increases lipophilicity (LogP). |
| Molecular Weight | 224.13 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD). |
| Appearance | Colorless to light yellow liquid | Discoloration indicates oxidation or hydrolysis products. |
| Boiling Point | ~76-79 °C (at 15 mmHg) | Volatile; requires careful handling during concentration. |
| Density | ~1.3 - 1.4 g/mL | Significantly denser than non-fluorinated analogues. |
| Solubility | Soluble in DCM, THF, EtOAc | Poor solubility in water; susceptible to hydration in aqueous base. |
| Electronic State | Highly Electron Deficient | The ring is deactivated towards electrophilic attack but activated for nucleophilic attack (SNAr). |
Synthetic Pathways & Causality
The synthesis of this compound is non-trivial due to the sensitivity of the poly-fluorinated ring to nucleophilic attack. Two primary routes are validated in the field: the Grignard Route (preferred for scalability) and the Lithiation Route (preferred for lab-scale precision).
Validated Synthetic Workflow (Graphviz)
Figure 1: Comparative synthetic pathways. The Grignard route (solid lines) is generally more robust for scale-up, while the Lithiation route (dashed) requires strict cryogenic conditions (-78°C) to prevent 'benzyne' formation or scrambling.
Critical Protocol Considerations
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The "Ortho" Effect in Synthesis: In the lithiation route, the proton between the two fluorines (C2 position) is the most acidic. However, stabilization of the lithiated species by the adjacent fluorines is competing with the inductive effect of the CF3 group. Strict temperature control (-78°C) is mandatory to prevent "halogen dance" or elimination to form benzyne intermediates.
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Grignard Specifics: When using the nitrile precursor, the intermediate imine salt is stable. However, do not overheat during the addition of MeMgBr; the electron-deficient ring makes the nitrile highly electrophilic, but high temperatures can lead to polymerization or attack at the fluorine positions (SNAr side reaction).
Reactivity & Functionalization
Understanding the reactivity of 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone requires analyzing its three distinct functional zones.
The Conformational Lock (The Acetyl Group)
Unlike standard acetophenone, the 2,6-difluoro substitution creates a repulsive interaction between the carbonyl oxygen and the fluorine lone pairs.
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Observation: The molecule adopts an s-trans conformation (carbonyl oxygen anti to the ring plane/fluorines) to minimize dipole repulsion.
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Impact: This conformation exposes the carbonyl carbon to nucleophiles but also creates steric bulk around it. Condensation reactions (e.g., with hydrazines to form indazoles) may require higher temperatures or Lewis acid catalysis compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution (SNAr)
The ring is "super-activated" for SNAr.
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Mechanism: The acetyl group (ortho) and CF3 group (para) withdraw electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack.
-
Risk/Opportunity:
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Risk:[1][2] Using strong bases (e.g., NaOMe, NaH) can lead to the displacement of one fluorine atom, forming an ether or amine byproduct.
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Opportunity: This reactivity allows for the synthesis of diversified scaffolds. You can selectively displace one fluorine with an amine to create 2-amino-6-fluoro derivatives, a common motif in kinase inhibitors.
-
Reactivity Logic Map (Graphviz)
Figure 2: Reactivity profile. Note the high potential for SNAr at the 2/6 positions (red path), which must be managed during standard ketone manipulations.
Applications in Drug Development
This specific building block is utilized to introduce the 2,6-difluoro-4-trifluoromethylphenyl moiety, a "privileged structure" in medicinal chemistry.
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Metabolic Blocking: The fluorines at 2 and 6 block the primary sites of metabolic oxidation (P450 metabolism) on the phenyl ring, significantly increasing the half-life (
) of the drug candidate. -
Kinase Inhibitors: The scaffold is frequently seen in inhibitors targeting c-KIT and other tyrosine kinases. The electron-deficient ring engages in specific
stacking interactions with the kinase hinge region, while the CF3 group occupies hydrophobic pockets. -
Liquid Crystals: The high dipole moment and chemical stability make derivatives of this ketone useful in formulating liquid crystalline mixtures for display technologies.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H227 (Combustible Liquid).[3]
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Storage: Store under inert atmosphere (Nitrogen/Argon). While the CF3 group is stable, the ketone can undergo slow oxidation or hydration if exposed to moist air for prolonged periods.
-
Incompatibility: Avoid strong bases (unless SNAr is intended) and reducing agents (unless reduction is intended).
-
Spill Protocol: Absorb with sand or vermiculite. Do not use water, as it may spread the organic layer.
References
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Synthesis & Reactivity: BenchChem Technical Support. "Synthesis of 2',6'-Difluoroacetophenone and Derivatives." Accessed 2025.[1][4][5]
-
Conformational Analysis: Journal of Organic Chemistry. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin–Spin Couplings." (2021).[6][7]
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Photoredox Applications: The Journal of Organic Chemistry. "Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover." (2024).
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Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: 2',6'-Difluoroacetophenone." (2025).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
